4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
Overview
Description
“4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine” is a chemical compound. It has a molecular formula of CHF and an average mass of 222.206 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4′-(trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) has been documented . Protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Scientific Research Applications
Polyimide Synthesis
4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine and its derivatives have been utilized in the synthesis of soluble fluoro-polyimides. These polyimides, obtained through the reaction of fluorine-containing aromatic diamines with aromatic dianhydrides, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. They are used to create high-quality and purity polyimide films that serve in various high-performance applications (Xie et al., 2001).
Poly(arylene ether)s Production
The compound is also integral in the synthesis of novel poly(arylene ether)s. These polymers, synthesized using bisfluoro monomers derived from 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine, show high thermal stability (up to 490°C) and excellent solubility in a variety of organic solvents. They are useful in creating films that, although brittle, could have specific applications in industries requiring materials with such thermal and solubility characteristics (Salunke et al., 2007).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis and medicinal chemistry, the compound is noted for its role in the synthesis of trifluoromethylated compounds. Its derivatives are used as reagents for introducing trifluoromethyl groups into organic compounds, a modification that often results in molecules with increased stability and altered physicochemical properties, making them useful as pharmaceutical ingredients or synthetic building blocks (Furin & Fainzil’berg, 2000).
Safety and Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-3-1-8(2-4-9)11-6-5-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGIHPPQNSUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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